![molecular formula C18H24N2O B1385311 N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine CAS No. 1038257-59-8](/img/structure/B1385311.png)
N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine
Overview
Description
Scientific Research Applications
Chemical Structure and Synthesis
- Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine : A scaffold designed to stabilize parallel turn conformations in short peptide sequences (Bucci et al., 2018).
- N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis : Synthesis method developed for this compound, showcasing its chemical synthesis process (Bommeraa et al., 2019).
Ligand and Receptor Interaction
- Synthesis,structure,and spectra studies of N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine : Investigation of the photophysical behaviors of a polydentate ligand related to N-4-(Pentyloxy)benzylmethanamine (Ping-hua, 2010).
Catalytic Applications
- Synthesis of unsymmetrical NCN′ and PCN pincer palladacycles : Details on catalytic applications of compounds related to N-4-(Pentyloxy)benzylmethanamine (Roffe et al., 2016).
Antitumor Potential
- One-pot, four-component synthesis of novel cytotoxic agents 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines : Evaluation of the anti-tumor potential of related compounds (Ramazani et al., 2014).
Antidepressant-like Activity
- Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine : Investigation of derivatives as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity (Sniecikowska et al., 2019).
Fungicidal Activity
- Synthesis and Fungicidal Activity of Substituted N-(Alkoxy)-1-(3-pyridinyl)methanonimines : Study on fungicidal activity of related compounds (Kuzenkov et al., 2019).
Anticonvulsant Agents
- Synthesis and characterization of some heterocyclic schiff bases: potential anticonvulsant agents : Research on schiff bases of 3-aminomethyl pyridine, related to the chemical structure of interest, for anticonvulsant activity (Pandey et al., 2011).
Photocytotoxicity in Red Light
- Iron(III) catecholates for cellular imaging and photocytotoxicity in red light : Study on iron(III) complexes with ligands related to N-4-(Pentyloxy)benzylmethanamine for photocytotoxicity (Basu et al., 2014).
Histamine H3 Receptor Antagonists
- A new class of diamine-based human histamine H3 receptor antagonists : Synthesis and screening of 4-(aminoalkoxy)benzylamines, showcasing potential receptor interaction properties (Apodaca et al., 2003).
These studies collectively demonstrate the diverse applications of compounds related to N-4-(Pentyloxy)benzylmethanamine in areas such as chemical synthesis, ligand-receptor interactions, catalytic applications, antitumor and antidepressant activities, fungicidal properties, anticonvulsant potential, photocytotoxicity, and receptor antagonism.
properties
IUPAC Name |
1-(4-pentoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-12-21-18-9-7-16(8-10-18)13-20-15-17-6-5-11-19-14-17/h5-11,14,20H,2-4,12-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNMUKFRSYRCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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